

Physicochemical Profiling & Synthesis of 4-(2-Ethylhexanoyl)morpholine

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Compound of Interest

Compound Name: 4-(2-Ethylhexanoyl)morpholine

CAS No.: 79868-48-7

Cat. No.: B15083218

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Executive Summary

4-(2-Ethylhexanoyl)morpholine (CAS 79868-48-7) is a tertiary amide derived from the condensation of 2-ethylhexanoic acid and morpholine. In drug development and industrial chemistry, it serves as a lipophilic polar solvent and a structural motif in the synthesis of agrochemicals and potential pharmaceutical intermediates.^[1]

This guide provides a definitive reference for its molecular weight, density determination, and synthesis. Unlike simple solvents, the branched 2-ethylhexyl chain imparts unique steric bulk and hydrophobicity, necessitating precise analytical protocols for characterization.

Core Physicochemical Data

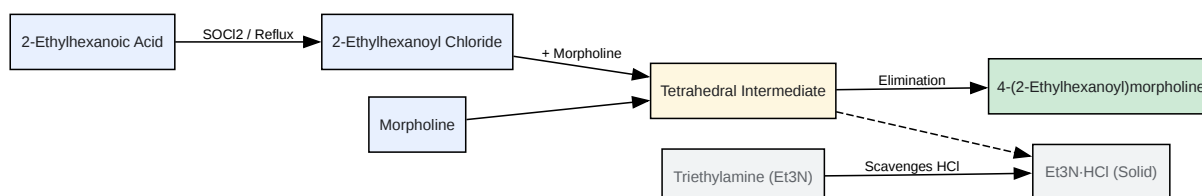
Property	Value	Unit	Method/Source
Molecular Weight	213.32	g/mol	Calculated (C ₁₂ H ₂₃ NO ₂)
CAS Number	79868-48-7	-	Registry
Density (Predicted)	0.96 – 0.99	g/cm ³	Structure-Property Relationship*
Appearance	Colorless to pale yellow liquid	-	Observation
Solubility	Soluble in organic solvents (DCM, MeOH); Low water solubility	-	Polarity Profile

*Note: Density is structure-dependent. While N-acetylmorpholine (C₆) has a density of ~1.11 g/cm³, the lipophilic C₈-branched chain of the 2-ethylhexanoyl group lowers the density towards that of the parent acid (0.903 g/cm³). Precise determination requires the protocol detailed in Section 3.

Synthesis & Manufacturing Protocol

The synthesis of **4-(2-ethylhexanoyl)morpholine** is a classic Schotten-Baumann amidation. The choice of 2-ethylhexanoyl chloride over the acid ensures higher conversion rates and simplified purification, avoiding the equilibrium limitations of direct thermal dehydration.

Reaction Pathway (DOT Diagram)



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Caption: Nucleophilic acyl substitution pathway converting 2-ethylhexanoyl chloride to the target amide via a tetrahedral intermediate, using triethylamine as a proton scavenger.

Experimental Protocol: Acid Chloride Route

Objective: Synthesize 50 g of **4-(2-ethylhexanoyl)morpholine** with >98% purity.

- Reagent Preparation:
 - Charge a 500 mL 3-neck round-bottom flask with Morpholine (21.8 g, 0.25 mol) and Triethylamine (30.3 g, 0.30 mol) in Dichloromethane (DCM, 200 mL).
 - Cool the mixture to 0°C using an ice/salt bath.
- Addition:
 - Add 2-Ethylhexanoyl chloride (40.7 g, 0.25 mol) dropwise over 45 minutes.
 - Critical: Maintain internal temperature <10°C to prevent side reactions.
- Reaction:
 - Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.
 - Monitor conversion via TLC (SiO₂, 50% EtOAc/Hexane) or GC-FID.
- Workup:
 - Filter off the precipitated triethylamine hydrochloride salt.
 - Wash the organic filtrate with 1M HCl (2 x 50 mL) to remove unreacted morpholine.
 - Wash with Sat. NaHCO₃ (2 x 50 mL) to remove unreacted acid chloride/acid.
 - Dry over anhydrous MgSO₄ and concentrate under reduced pressure.
- Purification:

- Distill the crude oil under high vacuum (approx. 0.1 mmHg).[2]
- Collect the fraction boiling at ~130-140°C (estimated).

Analytical Characterization Protocols

To scientifically validate the identity and physical properties of the synthesized compound, the following self-validating protocols must be employed.

A. Density Determination (Oscillating U-Tube Method)

For liquid intermediates like **4-(2-ethylhexanoyl)morpholine**, density is a critical purity indicator.

Equipment: Anton Paar DMA 35 or equivalent. Temperature: 20.0°C ± 0.1°C.

- Calibration: Verify the instrument using degassed, ultra-pure water (Density = 0.9982 g/cm³ at 20°C).
- Sample Loading: Inject approx. 2 mL of the sample into the U-tube, ensuring no micro-bubbles are trapped (bubbles cause artificially low readings).
- Equilibration: Allow the instrument to thermalize the sample to 20.0°C.
- Measurement: Record the density () to four decimal places.
- Validation: If g/cm³, suspect residual solvent (DCM). If g/cm³, suspect unreacted morpholine or water contamination.

B. Molecular Weight Verification (GC-MS)

Method: Electron Impact (EI) Ionization.

- Expected Molecular Ion (

): m/z 213.

- Fragmentation Pattern:
 - m/z 184: Loss of ethyl group (M - 29).
 - m/z 114: Loss of morpholine radical (characteristic of amides).
 - m/z 86: Morpholine fragment (C₄H₈NO⁺).

Applications in R&D

The unique structure of **4-(2-ethylhexanoyl)morpholine**—combining a polar morpholine head with a bulky, branched lipophilic tail—defines its utility:

- Specialty Solvent: Used in formulation chemistry where high solvency for both polar and non-polar actives is required, similar to N-formylmorpholine but with higher lipophilicity.
- Agrochemical Intermediate: The 2-ethylhexyl moiety is a common pharmacophore in herbicides; this amide serves as a stable delivery form or synthesis building block.
- Corrosion Inhibition: Amides of long-chain fatty acids often function as corrosion inhibitors in metalworking fluids due to their ability to form protective monolayers.

References

- National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 98991, Morpholine, 4-(2-ethylhexanoyl)-. Retrieved March 8, 2026 from [[Link](#)]
- European Chemicals Agency (ECHA). Registration Dossier - Morpholine Derivatives. Retrieved March 8, 2026 from [[Link](#)]

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Sources

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